molecular formula C6H4ClN3O2 B085990 4-Nitrobenzenediazonium chloride CAS No. 100-05-0

4-Nitrobenzenediazonium chloride

Cat. No. B085990
CAS RN: 100-05-0
M. Wt: 185.57 g/mol
InChI Key: GAVPOWTXUZVFML-UHFFFAOYSA-M
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Description

4-Nitrobenzenediazonium chloride is an organic compound that is widely used in scientific research. It is a diazonium salt that is commonly used to synthesize a variety of organic compounds, including azo dyes. The compound has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

4-Nitrobenzenediazonium chloride has numerous scientific research applications. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. The compound is also used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Additionally, 4-Nitrobenzenediazonium chloride is used in the development of analytical methods for the detection of various compounds, including amino acids and nucleic acids.

Mechanism Of Action

The mechanism of action of 4-Nitrobenzenediazonium chloride is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with various nucleophiles to form covalent bonds. This reaction can result in the formation of various organic compounds, including azo dyes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrobenzenediazonium chloride are not well documented. However, the compound is known to be toxic and can cause skin irritation and respiratory problems. It is important to handle the compound with care and take appropriate safety precautions when working with it.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitrobenzenediazonium chloride in lab experiments is its versatility. The compound can be used to synthesize a wide range of organic compounds, making it a valuable tool for organic chemists. However, the compound is also toxic and requires careful handling and disposal. Additionally, the synthesis of 4-Nitrobenzenediazonium chloride can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of 4-Nitrobenzenediazonium chloride in scientific research. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Additionally, the compound could be used in the development of new analytical methods for the detection of various compounds, including drugs and environmental pollutants. Finally, 4-Nitrobenzenediazonium chloride could be used in the development of new pharmaceuticals and agrochemicals, which could have a wide range of applications in various industries.

properties

CAS RN

100-05-0

Product Name

4-Nitrobenzenediazonium chloride

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

4-nitrobenzenediazonium;chloride

InChI

InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1

InChI Key

GAVPOWTXUZVFML-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-]

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-]

Other CAS RN

100-05-0

Related CAS

14368-49-1 (Parent)

synonyms

4-nitrophenyldiazonium
4-nitrophenyldiazonium chloride
4-nitrophenyldiazonium fluoroborate
4-nitrophenyldiazonium iodide
4-nitrophenyldiazonium nitrate
4-nitrophenyldiazonium, nitride (3:1)
p-nitrophenyldiazonium
p-nitrophenyldiazonium chloride
p-nitrophenyldiazonium fluoroborate
para-nitrophenyldiazonium

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitroaniline (0.14 g) was dissolved in 2N-hydrochloric acid (3 mL) under heating and the solution was ice-cooled. To this solution was added a solution of sodium nitrite (72 mg) in water (0.5 mL) dropwise, and the mixture was stirred for 15 minutes. The aqueous solution of 4-nitrobenzenediazonium chloride thus obtained was added to a solution of (S)-1-[(2,3-dihydro-2,4,6,7-tetramethylbenzofuran-2yl)methyl]-N-(diphenylmethyl)-4-piperidinamine (0.43 g) in acetic acid (3 mL) under cooling and the mixture was stirred at room temperature for 12 hours. This reaction mixture was poured into saturated aqueous sodium carbonate solution and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride solution, dried over MgSO4, and concentrated under reduced pressure. To the (S)-1-[[2,3-dihydro-2,4,6,7-tetramethyl-5-(4-nitrophenyl-azo)benzofuran-2-yl]methyl]-N-(diphenylmethyl)-4-piperidinamine thus obtained were added ethanol (30 mL) and Raney nickel (Kawaken Fine Chemical NDHT-90) (0.6 g) and the mixture was stirred in a hydrogen atmosphere at 5 atm. and room temperature for 1 hour. This reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to provide 0.32 g of the title compound. Yield 71%.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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